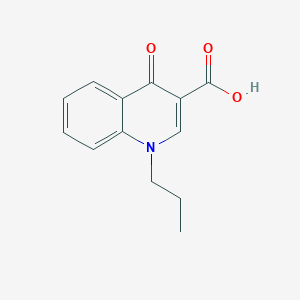

4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1-propylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-7-14-8-10(13(16)17)12(15)9-5-3-4-6-11(9)14/h3-6,8H,2,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXVAHFIXDDTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of 4-hydroxyquinoline-3-carboxylic acid ethyl ester with propylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and quality control measures to ensure the final product meets industry standards .

Chemical Reactions Analysis

Chemical Reactions Applicable to 4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

Given the structure of this compound, several chemical reactions can be envisioned:

Hydrolysis and Esterification

-

Hydrolysis : The carboxylic acid group can undergo hydrolysis reactions, converting it into salts or other derivatives.

-

Esterification : Conversely, the carboxylic acid can be esterified with alcohols in the presence of an acid catalyst.

Alkylation and Arylation

-

N-Alkylation : The nitrogen atom in the quinoline ring can undergo further alkylation reactions to introduce different alkyl groups.

-

Arylation : Aryl groups can be introduced through palladium-catalyzed cross-coupling reactions.

Reduction and Oxidation

-

Reduction : The 4-oxo group can be reduced to form a 4-hydroxyquinoline derivative.

-

Oxidation : Conversely, the quinoline ring can undergo oxidation reactions to introduce additional functional groups.

Data Tables for Related Compounds

Research Findings and Implications

Research on quinoline derivatives has shown their potential in various biological applications, including as kinase inhibitors and cannabinoid receptor ligands. The modification of the quinoline scaffold can significantly affect its biological activity, suggesting that compounds like this compound could be tailored for specific therapeutic targets through chemical modifications.

Scientific Research Applications

Pharmacological Applications

1. Cannabinoid Receptor Modulation

Research has shown that derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit selective binding to cannabinoid receptors, particularly the CB2 receptor. These compounds are being investigated for their potential in treating conditions such as inflammation and pain management. A study highlighted the synthesis of various derivatives and their structure-affinity relationship with the CB2 receptor, indicating that modifications to the side chains can significantly influence receptor affinity and functionality .

2. Antibacterial Properties

The compound has been explored for its antibacterial properties. A patent describes a series of derivatives based on 4-oxo-1,4-dihydroquinoline-3-carboxylic acid that demonstrate effective antibacterial activity. These compounds could serve as potential candidates for developing new antibiotics, particularly against resistant bacterial strains .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies of 4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid derivatives reveal that small changes in chemical structure can lead to significant variations in biological activity. For instance, the introduction of halogen atoms at specific positions on the quinoline ring has been shown to enhance binding affinity to cannabinoid receptors .

| Modification | Effect on Activity | Binding Affinity (Ki) |

|---|---|---|

| Chlorine at position 6 | Moderate reduction in affinity | Ki = 54.6 nM |

| Chlorine at position 8 | Moderate reduction in affinity | Ki = 27.4 nM |

| Methyl group introduction | Increased activity | Ki = 119 nM |

Synthesis and Derivatives

The synthesis of this compound involves several steps including cyclization reactions and modifications using various amines and acyl chlorides. The ability to modify the core structure allows for the development of a wide range of derivatives with tailored pharmacological properties .

Case Studies

Case Study 1: Anti-inflammatory Potential

In one study, several derivatives were tested for their anti-inflammatory effects in animal models. The results indicated that certain modifications led to a significant reduction in inflammatory markers, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of synthesized derivatives against a panel of Gram-positive and Gram-negative bacteria. The findings revealed that specific derivatives exhibited potent antibacterial activity comparable to existing antibiotics, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as HIV-1 integrase, by binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can disrupt the replication of viruses and other pathogens, making it a potential candidate for antiviral therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Key Positions

Position 1 (N1 Substitution)

- Target Compound : Propyl group (C₃H₇).

- Analog 1: 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 112811-60-6). Cyclopropyl substitution enhances DNA gyrase binding and pharmacokinetic stability in fluoroquinolones like ciprofloxacin .

- Analog 2: 1-Ethyl-6-fluoro-4-oxo-7-piperazinyl derivatives. Ethyl groups at N1 are common in earlier fluoroquinolones but exhibit reduced activity compared to cyclopropyl analogs .

Position 6 (C6 Substitution)

- Target Compound: No substituent (hydrogen).

- Analog 3: 6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid (CAS: 70032-17-6). Fluorine at C6 improves antibacterial potency by enhancing cell penetration and target affinity .

- Analog 4: 6-Fluoro-7-(N-morpholinyl)-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid (Patent: EP2644596A1). Fluorine and morpholinyl groups synergistically increase activity against Gram-negative bacteria .

Position 7 (C7 Substitution)

- Target Compound: No substituent (hydrogen).

- Analog 5: 7-(Piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 526204-10-4). Piperazinyl groups at C7 broaden spectrum and improve solubility .

- Analog 6: 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-methoxy derivatives. Bulky substituents here reduce resistance development in pathogens .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 231.25 | 1.8 | 0.12 (pH 7.4) |

| 6-Fluoro Analog (CAS: 70032-17-6) | 249.24 | 1.5 | 0.08 (pH 7.4) |

| 7-Piperazinyl Analog (CAS: 526204-10-4) | 384.26 | 0.9 | 1.45 (pH 7.4) |

Biological Activity

4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Target Enzymes and Pathways

The primary target of this compound is HIV-1 integrase , where it functions as a strand transfer inhibitor . This inhibition disrupts the HIV-1 replication cycle, leading to a reduction in viral load within the host. Additionally, related compounds have shown activity against other targets, such as β-secretase (BACE-1), which is implicated in Alzheimer's disease .

Pharmacokinetics

The compound exhibits a favorable pharmacokinetic profile:

- Half-life (t1/2) : 118 hours

- Bioavailability (F) : 363%

These properties suggest that the compound can maintain effective concentrations in the body over extended periods, which is advantageous for therapeutic applications.

Antiviral Properties

Research indicates that this compound effectively reduces HIV-1 viral loads. This action is primarily due to its ability to inhibit the integrase enzyme, crucial for viral replication.

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties. It has shown promising results against various bacterial strains, indicating potential as a therapeutic agent in treating infections .

Cannabinoid Receptor Interaction

Certain derivatives of this compound have been identified as selective agonists for the CB(2) cannabinoid receptor . These interactions suggest potential applications in managing pain and inflammation due to the role of CB(2) receptors in these physiological processes .

Anticancer Activity

Recent studies have explored the anticancer effects of 4-Oxo-1-propyl-1,4-dihydroquinoline derivatives. In vitro assays demonstrated significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) cells. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .

Structure–Activity Relationship (SAR)

A series of synthesized analogs were evaluated for their biological activity. The presence of specific functional groups significantly influenced their potency and selectivity towards various biological targets. For instance, modifications at the carboxylic acid position enhanced interactions with the HIV integrase and CB(2) receptors .

Data Summary

| Biological Activity | Target | Mechanism | IC50 Value | Notes |

|---|---|---|---|---|

| Antiviral | HIV-1 Integrase | Strand transfer inhibition | - | Reduces viral load |

| Antimicrobial | Various Bacteria | Disruption of bacterial function | - | Potential therapeutic agent |

| Cannabinoid Agonist | CB(2) Receptor | Activation of cannabinoid pathways | - | Selective for CB(2) |

| Anticancer | MCF-7 Cells | Induction of apoptosis | ~10 μM | Comparable to Doxorubicin |

Q & A

(Basic) What are the established synthetic routes for 4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves cyclization of substituted acrylate intermediates with primary amines. For example, ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate reacts with cyclopropylamine derivatives under basic conditions (e.g., NaF in DMF) to form the quinoline core . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Temperature : Reflux conditions (~120°C) optimize ring closure but may require inert atmospheres to prevent side reactions.

- Protecting groups : Boc (tert-butoxycarbonyl) groups stabilize intermediates during piperazine/piperidine substitutions .

Post-synthesis, hydrolysis (e.g., H₂SO₄ in acetic acid) yields the free carboxylic acid . Purification via column chromatography or recrystallization improves purity (≥97%) .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antibacterial potency?

Methodological Answer:

SAR analysis focuses on:

- C-7 substituents : Piperazine or pyrrolidine derivatives enhance gram-negative activity by improving DNA gyrase binding . Bulky groups (e.g., 4-nitrosopiperazinyl) increase lipophilicity, boosting membrane penetration .

- Fluoro substitutions : 6-Fluoro groups improve pharmacokinetics but require balancing with cytotoxicity .

- C-3 carboxylate : Essential for Mg²⁺ chelation in the enzyme active site; esterification reduces activity .

Experimental validation : - MIC assays : Test analogs against E. coli and S. aureus to quantify potency shifts .

- Docking studies : Use Topoisomerase II (PDB: 2XCT) to predict binding modes and guide substitutions .

(Basic) What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of substituents. For example, the C-3 carboxylate proton appears as a singlet near δ 8.5 ppm .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., triclinic crystal systems with space group P1) and validates hydrogen bonding in the quinoline core .

- LC-MS/HPLC : Quantify purity (>98%) and detect hydrolytic degradation products under acidic/basic conditions .

(Advanced) How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

Contradictions often arise from:

- Metabolic instability : Esterases may hydrolyze C-3 esters in vivo, reducing efficacy. Use stability assays (e.g., liver microsomes) to identify labile groups .

- Solubility limitations : Poor aqueous solubility (common in lipophilic analogs) leads to false-negative in vivo results. Improve via salt formation (e.g., HCl salts) or PEGylation .

- PK/PD modeling : Correlate MIC data with plasma concentrations to adjust dosing regimens .

(Basic) What are the safety considerations for handling this compound derivatives in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for powder handling due to inhalation risks .

- Spill management : Neutralize acids with sodium bicarbonate; collect solids in sealed containers to prevent environmental release .

- Storage : Amber glass bottles at 4°C under inert gas (N₂/Ar) prevent photodegradation and oxidation .

(Advanced) What strategies mitigate resistance development in bacterial strains exposed to quinolone analogs?

Methodological Answer:

- Dual-targeting : Design analogs inhibiting both DNA gyrase (GyrA) and topoisomerase IV (ParC) to reduce mutation escape .

- Efflux pump inhibitors : Co-administer analogs with phenylalanine-arginine β-naphthylamide (PAβN) to block AcrAB-TolC pumps in Enterobacteriaceae .

- SAR-driven diversification : Rotate C-7 substituents (e.g., piperazine vs. morpholine) to disrupt resistance gene adaptation .

(Basic) How is crystallographic data used to validate synthetic intermediates?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) provides:

- Bond length/angle metrics : Confirm quinoline core geometry (e.g., C4=O bond ~1.22 Å) .

- Hydrogen bonding networks : Identify interactions stabilizing crystal packing (e.g., O–H···N between carboxylate and piperazine groups) .

- Chirality verification : Resolve R/S configurations in cyclopropane or piperidine substituents .

(Advanced) What computational tools predict the metabolic fate of this compound analogs?

Methodological Answer:

- ADMET prediction : Software like Schrödinger’s QikProp estimates bioavailability (%HOA), CYP450 inhibition, and plasma protein binding .

- Metabolite ID : Use molecular docking (e.g., AutoDock Vina) to simulate Phase I/II metabolism (e.g., glucuronidation at C-3) .

- MD simulations : Track conformational stability in aqueous vs. lipid bilayers to optimize half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.